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Trial / Patient Population & Treatment Key Efficacy Key Safety
Identifier Therapy Line Arms Results Findings

| SHELTER Study [1] | Advanced HCC with progression on 1st-line Sorafenib (Second-line) | 1.
Resminostat + Sorafenib (n=38) 2. Resminostat monotherapy (n=19) | Resminostat + Sorafenib: « 12-

week PFS rate: 62.5% ¢ Median TTP: 6.5 months * Median OS: 8.0 months

Resminostat monotherapy: ¢ 12-week PFS rate: 12.5% ¢ Median TTP: 1.8 months ¢« Median OS: 4.1
months [1] | Most common AEs: Gastrointestinal disorders, thrombocytopenia, and fatigue. The combination
was considered safe [1]. | | NCT02400788 [2] [3] | Advanced HCC, no prior systemic therapy (First-line) in
East Asian patients | 1. Resminostat + Sorafenib (n=85) 2. Sorafenib monotherapy (n=85) | Resminostat +
Sorafenib vs. Sorafenib: * Median TTP: 2.8 vs. 2.8 months (HR: 0.984) « Median OS: 11.8 vs. 14.1 months
(HR: 1.046)

No significant efficacy advantage for the combination [2]. | Incidence of AEs was similar in both groups.

Thrombocytopenia > Grade 3 was significantly more frequent with the combination (34.5% vs. 2.4%) [2]. |

Detailed Experimental Protocols & Mechanistic Insights

The clinical trials were based on a strong scientific rationale for combining a histone deacetylase (HDAC)

inhibitor with sorafenib.
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Experimental Methodology in Clinical Trials

The design of the key first-line therapy trial was as follows [2] [3]:

e Phase | (Dose-Finding): The study first determined the Recommended Phase Il Dose (RP2D) of
Resminostat when used with standard sorafenib. Patients received Resminostat (400 mg or 600
mg/day on days 1-5 every 14 days) with sorafenib (800 mg/day). The RP2D was established at 400
mgl/day for Resminostat [2].

¢ Phase Il (Randomized Comparison): In this phase, 170 patients were randomized 1:1 to receive
either the combination of Resminostat (at the RP2D) plus sorafenib, or sorafenib monotherapy. The
primary endpoint was Time to Progression (TTP) [2].

Mechanism of Action and Key Preclinical Findings

Resminostat is an oral inhibitor targeting Class I, IIB, and IV HDACs. Preclinical research suggests its

combination with sorafenib may overcome specific resistance mechanisms [4]:

¢ Counteracting Platelet-Mediated Effects: Blood platelets can promote tumor growth and induce
resistance to sorafenib in HCC. While sorafenib alone is antagonized by platelet-derived factors, the
Resminostat/sorafenib combination was shown to effectively block platelet-induced HCC cell
invasion. This occurs by reducing platelet-induced CD44 expression and deregulating other genes
involved in epithelial-to-mesenchymal transition (EMT) [4].

¢ Impact on Signaling Pathways: The drug combination was also found to decrease levels of
phosphorylated ERK, indicating the inhibition of the mitogenic MEK/ERK signaling pathway in HCC
cells [4].

The diagram below visualizes this mechanism and the design of the first-line clinical trial.

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30198057/
https://link.springer.com/article/10.1007/s10637-018-0658-x
https://www.smolecule.com/products/s548415?utm_src=pdf-body
https://www.smolecule.com/products/s548415?utm_src=pdf-body
https://www.smolecule.com/products/s548415?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30198057/
https://www.smolecule.com/products/s548415?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30198057/
https://www.smolecule.com/products/s548415?utm_src=pdf-body
https://www.nature.com/articles/s41598-021-88983-1
https://www.smolecule.com/products/s548415?utm_src=pdf-body
https://www.nature.com/articles/s41598-021-88983-1
https://www.nature.com/articles/s41598-021-88983-1
https://www.smolecule.com/products/s548415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Pro-Tumoral Platelet Effects & Drug Action
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Interpretation of Findings and Further Research

e Contrasting Trial Outcomes: The promising signal of efficacy seen in the second-line SHELTER
study did not translate into a significant benefit in the subsequent first-line trial. This highlights how
drug efficacy can vary dramatically based on the line of therapy and prior treatment exposure [1] [2].

¢ Role of Platelets: The finding that the first-line combination showed a trend towards improved TTP
and OS in patients with a normal-to-high baseline platelet count (=150 x 103/mm3) suggests
platelets may be a predictive biomarker. This provides a strong rationale for patient stratification in
future studies [2].

¢ Research in Other Cancers: Beyond HCC, Resminostat is under clinical development for
Cutaneous T-Cell Lymphoma (CTCL), where it has shown promising antitumor effects in preclinical
models when combined with Ruxolitinib (a JAK inhibitor) [5].

In summary, while the combination of Resminestat and sorafenib demonstrated early promise in second-line
HCQC, it did not show a significant efficacy advantage over sorafenib alone in the first-line setting. Future
development may focus on specific patient populations, such as those with high platelet counts, or on other

cancer types like CTCL.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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